molecular formula C8H3BF9K B8270698 Potassium 2,4-bis(trifluoromethyl)phenyltrifluoroborate CAS No. 1150655-10-9

Potassium 2,4-bis(trifluoromethyl)phenyltrifluoroborate

Katalognummer: B8270698
CAS-Nummer: 1150655-10-9
Molekulargewicht: 320.01 g/mol
InChI-Schlüssel: OXVQSBLFWHNZJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium 2,4-bis(trifluoromethyl)phenyltrifluoroborate is a chemical compound with the molecular formula C8H3BF9K and a molecular weight of 320.00 g/mol . This compound is known for its unique structure, which includes two trifluoromethyl groups attached to a phenyl ring, and a trifluoroborate group bonded to potassium. It is commonly used in various chemical reactions and has significant applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2,4-bis(trifluoromethyl)phenyltrifluoroborate typically involves the reaction of 2,4-bis(trifluoromethyl)phenylboronic acid with potassium fluoride in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2,4-Bis(trifluoromethyl)phenylboronic acid+Potassium fluoride2,4-Bis(trifluoromethyl)phenyltrifluoroborate potassium salt\text{2,4-Bis(trifluoromethyl)phenylboronic acid} + \text{Potassium fluoride} \rightarrow \text{this compound} 2,4-Bis(trifluoromethyl)phenylboronic acid+Potassium fluoride→2,4-Bis(trifluoromethyl)phenyltrifluoroborate potassium salt

The reaction is usually conducted at a temperature range of 173°C to 178°C .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is typically obtained as a solid with a purity of 95% .

Analyse Chemischer Reaktionen

Types of Reactions

Potassium 2,4-bis(trifluoromethyl)phenyltrifluoroborate undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild conditions.

    Suzuki-Miyaura Cross-Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Potassium 2,4-bis(trifluoromethyl)phenyltrifluoroborate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Potassium 2,4-bis(trifluoromethyl)phenyltrifluoroborate involves its ability to participate in various chemical reactions. The trifluoroborate group acts as a nucleophile, facilitating the formation of new chemical bonds. In cross-coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of biaryl products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Potassium 2,4-bis(trifluoromethyl)phenyltrifluoroborate is unique due to the presence of two trifluoromethyl groups, which enhance its reactivity and stability in chemical reactions. This makes it a valuable reagent in organic synthesis and a versatile compound in scientific research .

Eigenschaften

CAS-Nummer

1150655-10-9

Molekularformel

C8H3BF9K

Molekulargewicht

320.01 g/mol

IUPAC-Name

potassium;[2,4-bis(trifluoromethyl)phenyl]-trifluoroboranuide

InChI

InChI=1S/C8H3BF9.K/c10-7(11,12)4-1-2-6(9(16,17)18)5(3-4)8(13,14)15;/h1-3H;/q-1;+1

InChI-Schlüssel

OXVQSBLFWHNZJA-UHFFFAOYSA-N

Kanonische SMILES

[B-](C1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F)(F)(F)F.[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.